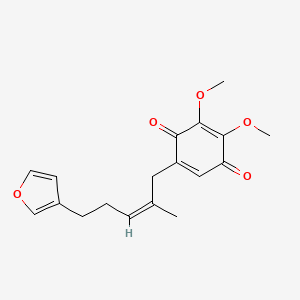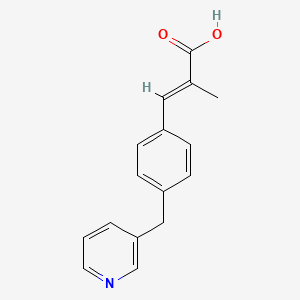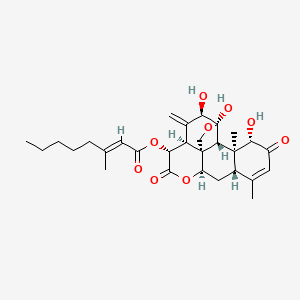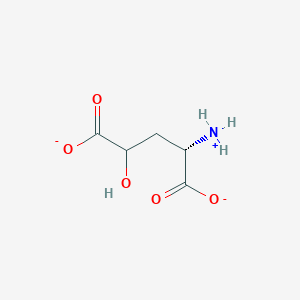
4-hydroxy-L-glutamate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-L-glutamate(1-) is an L-alpha-amino acid anion resulting from deprotonation of the carboxy groups and protonation of the amino group of 4-hydroxy-L-glutamic acid It derives from a L-glutamate(1-). It is a conjugate base of a 4-hydroxy-L-glutamic acid. It is a conjugate acid of a 4-hydroxy-L-glutamate(2-).
Aplicaciones Científicas De Investigación
Glutamate Receptor Potentiation and Neuroprotection
4-hydroxy-L-glutamate(1-) is involved in the potentiation of AMPA-type glutamate receptors. A study on a novel AMPA receptor potentiator, LY503430, showed that this molecule selectively enhanced glutamate-induced calcium influx, which indicates its potential in synaptic transmission enhancement, cognitive process support, and neuroprotection. Notably, LY503430 provided functional and histological protection in rodent models of Parkinson's disease, indicating its potential for neuroprotective and neurotrophic effects in neurodegenerative diseases (Murray et al., 2003).
Glutamate as a Neurotransmitter and its Pathological Roles
Glutamate acts as the primary excitatory neurotransmitter in the brain and is involved in most aspects of normal brain function. Its dysregulation, however, may contribute to acute and chronic neurodegeneration. For instance, endogenous glutamate may contribute to brain damage after cerebral ischemia or traumatic brain injury, and in chronic neurodegenerative disorders like amyotrophic lateral sclerosis and Huntington's chorea. Strategies targeting glutamate receptors, such as NMDA and AMPA receptor antagonists, are being explored for their therapeutic potential in these conditions (Meldrum, 2000).
Neurodegenerative Disease and Glutamate Antagonists
Interestingly, studies have indicated that glutamate antagonists, specifically N-methyl-D-aspartate antagonists, may actually enhance neurodegeneration in the mature brain undergoing slowly progressing neurodegeneration. Conversely, antagonists of alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid receptors may offer neuroprotective effects. This highlights the complex role of glutamate in neurodegeneration and the need for a nuanced approach in targeting glutamate receptors for therapeutic purposes (Ikonomidou et al., 2000).
Synthesis and Pharmacological Applications
The 4-hydroxy substituted glutamic acid moiety is a structural component of several biologically significant compounds. Advances in the stereoselective synthesis of such compounds, as demonstrated in the efficient and selective synthesis of threo-β-hydroxy-l-glutamic acid, have potential implications for pharmaceutical applications, including the development of novel therapeutics and bioactive molecules (Kim et al., 2009).
Propiedades
Nombre del producto |
4-hydroxy-L-glutamate(1-) |
|---|---|
Fórmula molecular |
C5H8NO5- |
Peso molecular |
162.12 g/mol |
Nombre IUPAC |
(2S)-2-azaniumyl-4-hydroxypentanedioate |
InChI |
InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)/p-1/t2-,3?/m0/s1 |
Clave InChI |
HBDWQSHEVMSFGY-SCQFTWEKSA-M |
SMILES isomérico |
C([C@@H](C(=O)[O-])[NH3+])C(C(=O)[O-])O |
SMILES |
C(C(C(=O)[O-])[NH3+])C(C(=O)[O-])O |
SMILES canónico |
C(C(C(=O)[O-])[NH3+])C(C(=O)[O-])O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4R,6R,8R,9E,11E)-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione](/img/structure/B1242642.png)

![(2R,3R,4R)-4-hydroxy-3-[(E)-4-hydroxy-4-methyloct-1-enyl]-2-(8-hydroxy-7-oxooctyl)cyclopentan-1-one](/img/structure/B1242645.png)
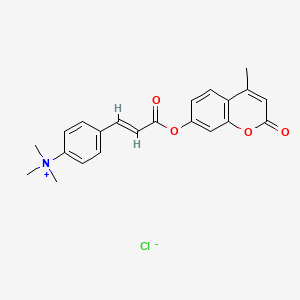
![(1R,4S,8S)-1,3,3,8-Tetramethyl-2-oxatricyclo[6.3.1.04,12]dodecane](/img/structure/B1242648.png)
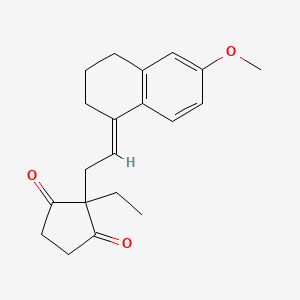
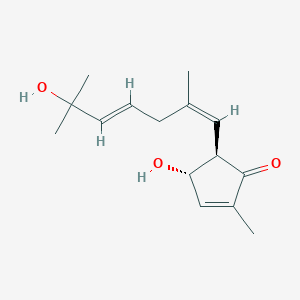
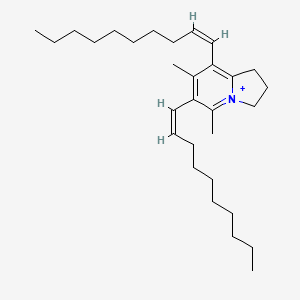
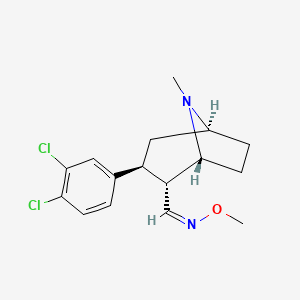
![7-(2,5-Dimethoxy-phenyl)-9-[1-(3-hydroxy-phenyl)-meth-(Z)-ylidene]-5,7-dihydro-6H-10-thia-7a,11-diaza-cyclopenta[b]phenanthren-8-one](/img/structure/B1242659.png)
![(Z)-6-[(2S,4S,5R)-2-(2-chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid](/img/structure/B1242662.png)
